molecular formula C17H21ClN4O B2992404 N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396745-97-3

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2992404
CAS No.: 1396745-97-3
M. Wt: 332.83
InChI Key: MILFBHUBEMNMKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole moiety: The imidazole ring can be introduced via alkylation reactions using 2-methyl-1H-imidazole and suitable alkylating agents.

    Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperidine and imidazole moieties can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperidine-1-carboxamide: Lacks the imidazole moiety.

    4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide: Lacks the chlorophenyl group.

    N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide: Lacks the imidazole moiety and has a methyl group instead.

Uniqueness

The presence of both the chlorophenyl and imidazole moieties in N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide makes it unique compared to similar compounds. This combination of functional groups may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-13-19-7-10-22(13)12-14-5-8-21(9-6-14)17(23)20-16-4-2-3-15(18)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILFBHUBEMNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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